This compound, also known as XantPhos-Pd-G2 [], is a palladium catalyst belonging to the family of Buchwald ligands. Buchwald ligands are a class of organometallic compounds that find extensive use in organic chemistry, particularly in cross-coupling reactions []. These reactions are fundamental tools for constructing carbon-carbon bonds, which are essential for the synthesis of complex organic molecules.
XantPhos-Pd-G2 demonstrates high catalytic activity in various cross-coupling reactions, including:
These are just a few examples, and XantPhos-Pd-G2 can be employed in a broader range of cross-coupling reactions depending on the specific reaction conditions and substrates.
Several features make XantPhos-Pd-G2 an attractive catalyst for cross-coupling reactions:
XantPhos-Palladium-G2 is a second-generation palladium precatalyst notable for its enhanced reactivity in palladium-catalyzed carbon-nitrogen cross-coupling reactions. Its chemical formula is with a molecular weight of 888.72 g/mol. This compound features a xanthene-based ligand structure, specifically 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene, which contributes to its stability and catalytic efficiency in various organic transformations .
XantPhos-Palladium-G2 is primarily utilized in cross-coupling reactions, particularly for the formation of carbon-nitrogen bonds. It facilitates the coupling of activated organic compounds with alkyl halides, enabling the synthesis of a wide range of nitrogen-containing compounds, such as anilines and heterocycles
The synthesis of XantPhos-Palladium-G2 typically involves the coordination of palladium(II) chloride with the xanthene-based ligand under controlled conditions. Key steps include:
Research on interaction studies involving XantPhos-Palladium-G2 primarily focuses on its reactivity with various substrates and ligands. Studies indicate that the choice of base and solvent significantly influences its catalytic performance. The compound demonstrates compatibility with a range of amines and halides, making it a versatile tool in synthetic chemistry
XantPhos-Palladium-G2 belongs to a class of palladium precatalysts that includes several notable compounds. Here are some similar compounds along with their unique characteristics: XantPhos-Palladium-G2 stands out due to its balance between stability and reactivity, making it particularly effective for diverse synthetic applications while maintaining operational simplicity compared to its predecessors and alternatives
XantPhos-Pd-G2 emerged from the iterative optimization of palladium precatalysts by the Buchwald group at MIT. First-generation (G1) precatalysts, introduced in the early 2000s, required strong bases and low temperatures (-40°C) for activation. While effective, these limitations prompted the development of second-generation (G2) systems. In 2011, the Buchwald group replaced the phenethylamine backbone of G1 precatalysts with a biphenyl-based ligand, enabling activation at room temperature with weak bases like potassium phosphate. XantPhos-Pd-G2, incorporating the Xantphos ligand (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene), was commercialized shortly thereafter and has since become a cornerstone of modern cross-coupling methodologies. XantPhos-Pd-G2 addresses critical challenges in organometallic catalysis. The Xantphos ligand’s wide bite angle (108°) stabilizes monoligated palladium(0) species, preventing the formation of inactive bis-ligated complexes. This geometric feature enhances catalytic turnover in reactions such as: The precatalyst’s thermal stability (decomposes at 188–196°C) and air tolerance simplify handling compared to traditional palladium sources like Pd(OAc)₂. XantPhos-Pd-G2 belongs to the palladacycle class of precatalysts, characterized by a Pd(II) center coordinated to a chelating ligand and a stabilizing aryl group. Key structural features include: This classification contrasts with oxidative addition complexes (e.g., Pd(PPh₃)₄) and π-allyl palladium systems, offering superior control over ligand-to-metal ratios. The Buchwald portfolio includes six generations of precatalysts, with XantPhos-Pd-G2 representing a pivotal advance. A comparative analysis reveals its distinct advantages: XantPhos-Pd-G2’s biphenyl ligand lowers the pKa of the coordinated amine, facilitating rapid generation of Pd(0) without extreme conditions. This innovation expanded substrate scope to include electron-deficient aryl chlorides and sterically hindered amines, which are recalcitrant with earlier catalysts. Compound Name Key Features Uniqueness XantPhos-Palladium-G1 First-generation variant with lower reactivity Less stable than G2; requires harsher conditions for activation XantPhos-Palladium-G3 Enhanced solubility and stability Can accommodate bulkier ligands; improved performance under varied conditions Buchwald-Hartwig Catalyst Utilizes different ligands for C–N coupling Broad applicability across various coupling types BINAP-Palladium Bidentate ligand known for high selectivity Often used in asymmetric synthesis processes Significance in Organometallic Chemistry
Classification within Palladium Precatalysts
Property Value Molecular formula C₅₁H₄₂ClNOP₂Pd Molecular weight 888.72 g/mol Coordination geometry Square planar Ligand bite angle 108° Activation mechanism Base-induced reductive elimination Relationship to Other Buchwald Precatalysts
Generation Key Feature Activation Condition Typical Use Case G1 Phenethylamine backbone Strong base, -40°C Early-stage C–N couplings G2 (XantPhos-Pd-G2) Biphenyl ligand Weak base, room temperature Broad-scope Suzuki couplings G3 Methanesulfonate leaving group Mild base, ambient conditions Bulky ligand compatibility G4 N-methylated biphenyl backbone No carbazole byproduct Pharmaceutical synthesis
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